

In Vitro Characterization of DRI-C21045: A Technical Guide

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Compound of Interest					
Compound Name:	DRI-C21045				
Cat. No.:	B2543851	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **DRI-C21045**, a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction. The data and methodologies presented herein are essential for understanding the compound's mechanism of action and its potential as an immunomodulatory therapeutic agent.

Core Efficacy and Potency

DRI-C21045 effectively disrupts the interaction between CD40 and CD40L, a critical costimulatory pathway in the adaptive immune response. This inhibition translates to the suppression of downstream signaling and cellular events. The compound's potency has been quantified across a range of biochemical and cell-based assays.



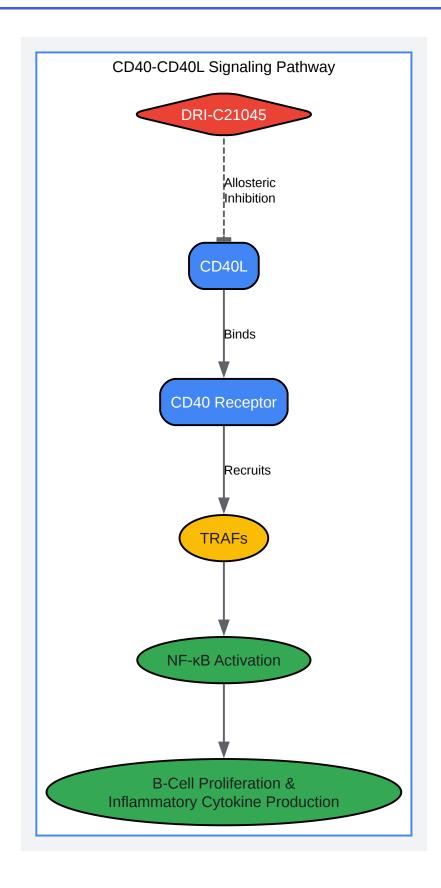
Assay Type	Target/Process	Cell Line/System	IC50	Reference
Biochemical Assay	CD40-CD40L Interaction	Cell-free ELISA	0.17 μΜ	[1][2][3][4]
Cell-Based Assay	NF-ĸB Activation	CD40 Sensor Cells	17.1 μΜ	[1][2][4]
Cell-Based Assay	B Cell Proliferation	Primary Human B Cells	4.5 μΜ	[1][2][4]
Cell-Based Assay	MHC-II Upregulation	THP-1 Myeloid Cells	-	[1][2]
Cell-Based Assay	B Cell Activation (AID)	Primary Human B Cells	-	[5]

Note: **DRI-C21045** has demonstrated a lack of cytotoxicity at concentrations up to 200 μ M and no genotoxic potential at concentrations up to 500 μ M[1][2].

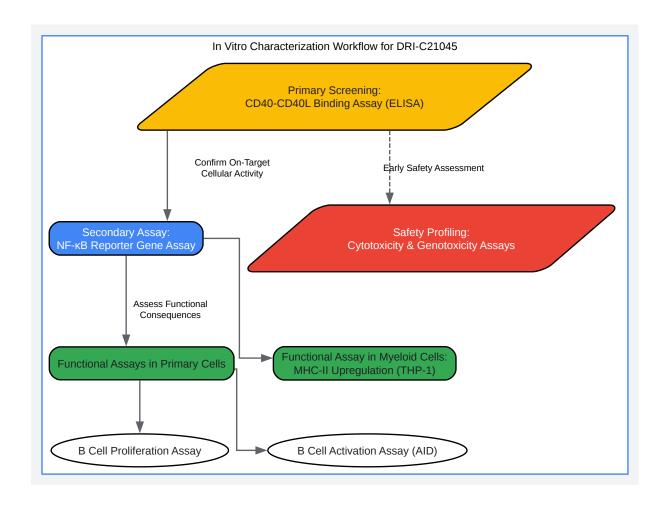
Mechanism of Action: Allosteric Inhibition of the CD40-CD40L Interaction

DRI-C21045 functions as an allosteric inhibitor of the CD40-CD40L interaction.[6] Instead of binding to the orthosteric site where the natural ligand binds, **DRI-C21045** is thought to bind to an alternative site on the CD40L protein. This binding event induces a conformational change in CD40L, which in turn prevents its effective interaction with the CD40 receptor.[6] This disruption of the protein-protein interface abrogates the downstream signaling cascade that is typically initiated by CD40-CD40L engagement.









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